Cas no 51885-81-5 (Methyl 4-acetyl-3-nitrobenzoate)

Methyl 4-acetyl-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-acetyl-3-nitro-, methyl ester
- Methyl 4-acetyl-3-nitrobenzoate
- BS-17172
- 51885-81-5
- methyl4-acetyl-3-nitrobenzoate
- AKOS030623234
- 4-acetyl-3-nitro-benzoic acid methyl ester
- MFCD30189414
- SCHEMBL8000314
- RWLGQQWVBIMMEG-UHFFFAOYSA-N
- CS-0160779
- D83918
-
- MDL: MFCD30189414
- インチ: InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3
- InChIKey: RWLGQQWVBIMMEG-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 223.04807
- どういたいしつりょう: 223.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 89.2A^2
じっけんとくせい
- PSA: 86.51
Methyl 4-acetyl-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM521523-5g |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 5g |
$1863 | 2022-06-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33835-1g |
Methyl4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 1g |
¥1810.0 | 2024-07-18 | |
TRC | M343263-10mg |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
Alichem | A019096229-5g |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 5g |
$2030.10 | 2023-09-01 | |
Chemenu | CM521523-250mg |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 250mg |
$230 | 2022-06-11 | |
Alichem | A019096229-10g |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 10g |
$2787.20 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33835-50mg |
Methyl4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 50mg |
¥92.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1227138-1g |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 1g |
$800 | 2024-06-03 | |
Chemenu | CM521523-100mg |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 100mg |
$146 | 2022-06-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB699-250mg |
Methyl 4-acetyl-3-nitrobenzoate |
51885-81-5 | 95% | 250mg |
4151CNY | 2021-05-07 |
Methyl 4-acetyl-3-nitrobenzoate 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Methyl 4-acetyl-3-nitrobenzoateに関する追加情報
Methyl 4-acetyl-3-nitrobenzoate (CAS No. 51885-81-5): A Comprehensive Overview
Methyl 4-acetyl-3-nitrobenzoate (CAS No. 51885-81-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various applications, ranging from synthetic chemistry to potential therapeutic uses. The detailed exploration of its chemical characteristics, synthesis methods, and emerging applications provides a comprehensive understanding of its significance in modern science.
The molecular structure of Methyl 4-acetyl-3-nitrobenzoate consists of a benzoate core substituted with both an acetyl group at the 4-position and a nitro group at the 3-position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of the nitro group enhances its utility in various chemical transformations, while the acetyl moiety contributes to its solubility and reactivity in different solvents.
In recent years, the compound has been extensively studied for its potential applications in pharmaceutical research. The nitro group in its structure is particularly noteworthy, as it can be reduced to an amine under controlled conditions, leading to the formation of new derivatives with altered properties. This transformation has opened up avenues for the development of novel bioactive molecules. Additionally, the acetyl group provides a site for further functionalization, allowing chemists to tailor the compound for specific synthetic pathways.
The synthesis of Methyl 4-acetyl-3-nitrobenzoate typically involves a multi-step process that begins with the nitration of benzoic acid derivatives followed by acetylation. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Recent advancements in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.
One of the most compelling aspects of Methyl 4-acetyl-3-nitrobenzoate is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop new pharmaceuticals and agrochemicals. For instance, derivatives of this compound have shown promise in preliminary studies as potential inhibitors of certain enzymes involved in metabolic pathways. These findings highlight its significance in drug discovery and development.
The compound's versatility extends beyond pharmaceutical applications. It has been utilized in materials science, where its ability to undergo selective modifications makes it useful for creating functionalized polymers and coatings. The nitro group's electron-withdrawing nature allows for fine-tuning of material properties, such as conductivity and thermal stability, making it valuable for advanced material design.
In academic research, Methyl 4-acetyl-3-nitrobenzoate has been employed as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure and predictable reactivity make it an ideal candidate for teaching and learning purposes in organic chemistry courses. Furthermore, its use in interdisciplinary studies has fostered collaboration between chemists and biologists, leading to innovative approaches in drug design.
The safety profile of Methyl 4-acetyl-3-nitrobenzoate is another critical consideration. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. Its stability under various conditions has been thoroughly investigated, providing guidelines for storage and transportation that minimize risks associated with exposure.
Future research directions for Methyl 4-acetyl-3-nitrobenzoate are promising and multifaceted. Efforts are ongoing to explore new synthetic routes that enhance yield and reduce waste, aligning with green chemistry principles. Additionally, studies are being conducted to uncover novel biological activities of its derivatives, which could lead to breakthroughs in therapeutic interventions.
The impact of Methyl 4-acetyl-3-nitrobenzoate on scientific progress is undeniable. Its contributions span multiple disciplines, from fundamental chemistry to applied research in medicine and materials science. As our understanding of its properties continues to grow, so too will its applications across various sectors. The compound stands as a testament to the power of organic chemistry in driving innovation and solving complex problems.
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